2-chloro-N-(4-chlorophenyl)propanamide 2-chloro-N-(4-chlorophenyl)propanamide
Brand Name: Vulcanchem
CAS No.: 21262-05-5
VCID: VC2427483
InChI: InChI=1S/C9H9Cl2NO/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,13)
SMILES: CC(C(=O)NC1=CC=C(C=C1)Cl)Cl
Molecular Formula: C9H9Cl2NO
Molecular Weight: 218.08 g/mol

2-chloro-N-(4-chlorophenyl)propanamide

CAS No.: 21262-05-5

Cat. No.: VC2427483

Molecular Formula: C9H9Cl2NO

Molecular Weight: 218.08 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-(4-chlorophenyl)propanamide - 21262-05-5

Specification

CAS No. 21262-05-5
Molecular Formula C9H9Cl2NO
Molecular Weight 218.08 g/mol
IUPAC Name 2-chloro-N-(4-chlorophenyl)propanamide
Standard InChI InChI=1S/C9H9Cl2NO/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,13)
Standard InChI Key LARDKNUATHUMFI-UHFFFAOYSA-N
SMILES CC(C(=O)NC1=CC=C(C=C1)Cl)Cl
Canonical SMILES CC(C(=O)NC1=CC=C(C=C1)Cl)Cl

Introduction

Chemical Structure and Properties

2-Chloro-N-(4-chlorophenyl)propanamide features a propanamide backbone with strategic chlorine atom placements. The compound has a chlorine atom attached to the second carbon of the propanamide chain and another chlorine atom at the para position of the phenyl ring . This distinctive arrangement contributes to its chemical behavior and potential applications.

Basic Identification Data

The compound is identified through various chemical identifiers as presented in Table 1.

Table 1: Chemical Identifiers of 2-Chloro-N-(4-chlorophenyl)propanamide

ParameterValue
CAS Number21262-05-5
Molecular FormulaC₉H₉Cl₂NO
Molecular Weight218.08 g/mol
IUPAC Name2-chloro-N-(4-chlorophenyl)propanamide
InChIInChI=1S/C9H9Cl2NO/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,13)
InChI KeyLARDKNUATHUMFI-UHFFFAOYSA-N
SMILESO=C(NC1=CC=C(Cl)C=C1)C(Cl)C

The compound is registered in multiple chemical databases, including PubChem and ChemSrc, facilitating its identification in scientific literature and commercial catalogs .

Physical Properties

2-Chloro-N-(4-chlorophenyl)propanamide presents as a colorless to pale yellow solid at room temperature . Its physical properties are summarized in Table 2.

Table 2: Physical Properties of 2-Chloro-N-(4-chlorophenyl)propanamide

PropertyValue/Description
Physical StateSolid
AppearanceColorless to pale yellow solid
SolubilitySoluble in organic solvents
Storage ConditionRoom temperature
SensitivityIrritant
Hazard ClassIrritant

The compound exhibits moderate solubility in organic solvents due to its hydrophobic aromatic structure . This property is particularly important for its application in chemical synthesis and pharmaceutical research.

Structural Characteristics

The molecular structure of 2-chloro-N-(4-chlorophenyl)propanamide includes several key functional groups that define its chemical behavior and reactivity.

Key Structural Features

The compound contains:

  • An amide functional group (-CONH-) that connects the propanamide backbone to the phenyl ring

  • A chlorine atom at the alpha position (C-2) of the propanamide chain

  • A chlorine atom at the para position of the phenyl ring

  • A methyl group at the terminal carbon of the propanamide chain

Comparative Structural Analysis

When comparing 2-chloro-N-(4-chlorophenyl)propanamide with similar compounds, such as N-(4-chlorophenyl)propanamide and 2-chloro-N-(4-fluorophenyl)propanamide, notable differences emerge in their physicochemical properties and potential applications.

Table 3: Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightCAS NumberKey Difference
2-Chloro-N-(4-chlorophenyl)propanamideC₉H₉Cl₂NO218.08 g/mol21262-05-5Two chlorine atoms
N-(4-Chlorophenyl)propanamideC₉H₁₀ClNO183.63 g/mol2759-54-8No alpha-chlorine
2-Chloro-N-(4-fluorophenyl)propanamideC₉H₉ClFNO201.62 g/mol21262-04-4Fluorine instead of para-chlorine

The presence of an additional chlorine atom at the alpha position in 2-chloro-N-(4-chlorophenyl)propanamide increases its molecular weight and potentially enhances its reactivity compared to N-(4-chlorophenyl)propanamide . Similarly, the substitution of the para-chlorine with fluorine in 2-chloro-N-(4-fluorophenyl)propanamide may affect its biological interactions due to the different electronic properties of fluorine compared to chlorine .

Chemical Reactivity

The chemical reactivity of 2-chloro-N-(4-chlorophenyl)propanamide is largely influenced by its functional groups and substitution pattern.

Reactivity Profile

The compound exhibits several types of reactivity:

  • Nucleophilic Substitution: The chlorine atom at the alpha position can be replaced by various nucleophiles, including hydroxide ions, amines, and thiols

  • Amide Hydrolysis: Under acidic or basic conditions, the amide bond may undergo hydrolysis to yield 2-chloropropanoic acid and 4-chloroaniline

  • Reduction Reactions: The amide group can be reduced to an amine using strong reducing agents such as lithium aluminum hydride

  • Cross-Coupling Reactions: The aryl chloride moiety may participate in various cross-coupling reactions catalyzed by transition metals

Structure-Reactivity Relationship

The presence of two chlorine atoms in 2-chloro-N-(4-chlorophenyl)propanamide significantly affects its reactivity:

  • The alpha-chlorine enhances the electrophilicity of the adjacent carbon, making it more susceptible to nucleophilic attack

  • The para-chlorine on the phenyl ring influences the electronic properties of the aromatic system, affecting its interaction with biological targets and its participation in chemical reactions

  • The amide group serves as a directing group in certain reactions and provides sites for hydrogen bonding in biological systems

This unique combination of structural features contributes to the compound's potential applications in organic synthesis and medicinal chemistry.

Applications and Research Significance

2-Chloro-N-(4-chlorophenyl)propanamide has several potential applications across different fields, primarily due to its unique structural features and reactivity.

Pharmaceutical Applications

The compound has potential applications in pharmaceutical research:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects

  • Biological Activity: Similar chlorinated amides have demonstrated antibacterial and antifungal properties, suggesting potential antimicrobial applications for this compound

  • Structure-Activity Relationship Studies: The compound may be used to investigate how structural modifications affect biological activity, particularly in the development of novel pharmaceutical agents

Chemical Synthesis Applications

In chemical synthesis, 2-chloro-N-(4-chlorophenyl)propanamide may serve as:

  • Building Block: The compound functions as a versatile building block for the synthesis of more complex organic molecules

  • Intermediate: It can serve as a key intermediate in multi-step syntheses of various target compounds

  • Reagent: The compound may be used as a reagent in certain organic transformations, particularly those involving amide functionalities

Crystallographic Studies

Crystallographic studies of similar compounds, such as 2-chloro-N-(p-tolyl)propanamide, provide insights into the crystal packing and intermolecular interactions of halogenated amides:

These insights may be applicable to 2-chloro-N-(4-chlorophenyl)propanamide and inform its potential applications in crystal engineering and materials science.

Research Context and Future Directions

2-Chloro-N-(4-chlorophenyl)propanamide exists within a broader context of chlorinated amides research, with various potential avenues for future investigation.

Related Research

Recent research on structurally similar compounds provides insights into potential research directions for 2-chloro-N-(4-chlorophenyl)propanamide:

  • Antimicrobial Studies: Related chlorinated amides have demonstrated antimicrobial activity against various bacterial and fungal strains

  • Anti-biofilm Evaluation: Some studies have investigated the anti-biofilm properties of halogenated amides, suggesting potential applications in combating biofilm-associated infections

  • Molecular Docking Studies: Computational approaches have been employed to predict the interaction of these compounds with biological targets, informing their potential therapeutic applications

Future Research Directions

Future research on 2-chloro-N-(4-chlorophenyl)propanamide could explore:

  • Structure-Activity Relationship: Systematic modification of the compound's structure to optimize its biological activity

  • Synthetic Methodology: Development of more efficient and sustainable synthesis methods

  • Crystal Engineering: Investigation of its crystal structure and potential applications in materials science

  • Medicinal Chemistry: Exploration of its potential as a lead compound for drug development

  • Green Chemistry: Development of environmentally friendly approaches to its synthesis and application

These research directions could expand our understanding of the compound's properties and potential applications in various fields.

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